molecular formula C10H9NO2 B3253707 Quinoline, 8-methoxy-, 1-oxide CAS No. 22614-90-0

Quinoline, 8-methoxy-, 1-oxide

Cat. No.: B3253707
CAS No.: 22614-90-0
M. Wt: 175.18 g/mol
InChI Key: KBMHGSUKODRTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 8-methoxy-, 1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of a methoxy group at the 8th position and an oxide group at the 1st position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 8-methoxy-, 1-oxide, can be achieved through various methods. Traditional synthetic approaches include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Specific reaction conditions for this compound involve the use of methoxy-substituted aniline derivatives and appropriate oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include the use of recyclable catalysts, solvent-free reactions, and alternative energy sources such as microwave and ultrasound irradiation . These approaches aim to minimize environmental impact and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-methoxy-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Quinoline, 8-methoxy-, 1-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 8-methoxy-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interact with DNA, leading to its biological effects. Specific pathways and targets depend on the particular application and the nature of the substituents on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinoline, 8-methoxy-, 1-oxide include:

Uniqueness

This compound is unique due to the presence of both a methoxy group and an oxide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-6-2-4-8-5-3-7-11(12)10(8)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMHGSUKODRTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1[N+](=CC=C2)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22614-90-0
Record name Quinoline, 8-methoxy-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22614-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline, 8-methoxy-, 1-oxide
Reactant of Route 2
Reactant of Route 2
Quinoline, 8-methoxy-, 1-oxide
Reactant of Route 3
Reactant of Route 3
Quinoline, 8-methoxy-, 1-oxide
Reactant of Route 4
Reactant of Route 4
Quinoline, 8-methoxy-, 1-oxide
Reactant of Route 5
Quinoline, 8-methoxy-, 1-oxide
Reactant of Route 6
Reactant of Route 6
Quinoline, 8-methoxy-, 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.